N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide
Description
Properties
IUPAC Name |
N-(5-amino-3-methylpyridin-2-yl)-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-5-10(14)7-15-12(8)16-13(18)9-3-2-4-11(17)6-9/h2-7,17H,14H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHOUSUQAVWQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=CC(=CC=C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-amino-3-methylpyridine, is synthesized through various methods, including the reaction of 3-methylpyridine with nitrous acid followed by reduction.
Coupling with Benzoyl Chloride: The 5-amino-3-methylpyridine is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the corresponding benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various reduced forms, such as the corresponding amine or hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyl group, to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or hydroxylamine derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the interactions of heterocyclic amines with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes or modulate receptors in the central nervous system.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide with structurally related benzamide derivatives:
Key Observations :
- Substituent Effects: Halogenated analogs (e.g., bromo or fluoro) exhibit higher molecular weights and lower yields due to steric and electronic challenges in synthesis . The amino and methyl groups in the target compound may enhance solubility compared to bulky tert-butyl derivatives .
- Thermal Stability : Compounds with pyridyl or halogen substituents (e.g., compound 37) show higher melting points (>275°C), suggesting stronger intermolecular interactions .
Biological Activity
N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacological properties, and applications in scientific research. The information presented here draws from diverse sources to provide a comprehensive overview.
Structure and Properties
This compound features a pyridine ring substituted with an amino group and a methyl group, along with a hydroxyl group on the benzamide moiety. This unique structure may confer specific interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator , influencing various biochemical pathways, particularly those related to inflammation and neurological conditions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting enzymes involved in inflammatory processes.
- Neuroprotective Effects : It may modulate receptors in the central nervous system, suggesting applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Differences | Notable Activity |
|---|---|---|
| N-(5-Amino-2-methylpyridin-3-yl)-3-hydroxybenzamide | Different substitution pattern on pyridine ring | Varies |
| N-(5-Amino-3-methylpyridin-2-yl)-4-hydroxybenzamide | Hydroxyl group at different position on benzamide | Varies |
| N-(5-Amino-3-methylpyridin-2-yl)-3-methoxybenzamide | Methoxy instead of hydroxyl group | Varies |
Study 1: Interaction with mGlu5 Receptors
A study investigated the ligand-receptor interactions involving metabotropic glutamate receptor 5 (mGlu5), highlighting the potential of compounds like this compound to act as allosteric modulators. The research utilized computational modeling to analyze binding affinities and mechanisms, revealing that structural variations significantly influence receptor interactions .
Study 2: Anti-cancer Potential
Another study focused on the anti-cancer properties of related compounds, where it was found that derivatives of pyridine-based structures exhibited significant antiproliferative effects against various cancer cell lines. Although specific data for this compound was not detailed, the structural similarities suggest potential for similar activities .
Q & A
Q. What are the recommended synthetic routes for N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Begin with the condensation of 3-hydroxybenzoic acid and 5-amino-3-methylpyridin-2-amine using coupling reagents like HATU or EDCI in the presence of DIPEA ( ). Optimize reaction efficiency via microwave-assisted synthesis (30–60 min at 80–120°C) or continuous flow chemistry to enhance scalability (). Purify using gradient column chromatography (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥95%). Yield improvements (>80%) are achievable by pre-activating the carboxylic acid group .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm structural integrity by comparing chemical shifts to analogous benzamides (e.g., δ 8.2–8.5 ppm for aromatic protons; ). Validate molecular weight via LC-MS (e.g., [M+H]+ expected at ~272 g/mol). Assess purity with HPLC-UV (254 nm, C18 column) and elemental analysis (C, H, N within ±0.3% of theoretical values). For stability, perform thermal analysis (DSC) to identify melting points and degradation thresholds .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Screen for kinase inhibition (e.g., PI3Kα/β/δ/γ isoforms) using ADP-Glo™ assays (). For cellular activity, employ proliferation assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., LY294002 for PI3K inhibition) and validate cytotoxicity in non-tumor cells (e.g., HEK293). IC50 values should be calculated using nonlinear regression (GraphPad Prism) .
Q. How can researchers assess the compound’s solubility and bioavailability for preclinical studies?
- Methodological Answer : Determine solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method with HPLC quantification. Calculate logP (octanol/water partition coefficient) using reversed-phase HPLC retention times. For bioavailability, perform parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Use pharmacokinetic modeling (e.g., GastroPlus) to predict oral absorption .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across different assay systems (e.g., enzymatic vs. cell-based)?
- Methodological Answer : Cross-validate using orthogonal assays:
- Enzymatic assays : Measure direct target inhibition (e.g., PI3Kδ IC50).
- Cell-based assays : Use isogenic cell lines (e.g., PTEN-null vs. wild-type) to contextualize pathway dependency.
- Off-target profiling : Screen against kinase panels (e.g., DiscoverX) to identify confounding interactions.
Adjust assay conditions (e.g., ATP concentrations, serum content) and verify compound stability via LC-MS under physiological conditions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s PI3K inhibitory activity?
- Methodological Answer : Synthesize analogs with modifications to:
- Pyridine ring : Vary methyl group position (3- vs. 5-methyl) or introduce halogens (e.g., F, Cl).
- Benzamide moiety : Replace hydroxyl with methoxy or bioisosteres (e.g., trifluoromethyl).
Test analogs in enzymatic assays and correlate IC50 with computational docking (AutoDock Vina) using PI3Kγ crystal structures (PDB: 3DBS). Prioritize derivatives with improved selectivity (e.g., >10-fold for PI3Kγ vs. α) and logD (1–3) for CNS penetration .
Q. What computational methods address discrepancies between predicted and experimental binding affinities?
- Methodological Answer : Re-evaluate docking parameters (e.g., solvent model, protonation states) using molecular dynamics (MD) simulations (AMBER/CHARMM). Validate with experimental binding data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust force fields to account for π-π stacking (pyridine-benzamide interactions) and hydrogen bonding with kinase hinge regions. Use pKa prediction tools (MarvinSketch) to ensure correct ionization states at physiological pH .
Q. How can metabolic stability and toxicity be systematically evaluated during lead optimization?
- Methodological Answer :
- Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., hydroxylation at C3 of benzamide).
- Toxicity : Screen for hERG inhibition (patch-clamp assays) and mitochondrial toxicity (Seahorse XF Analyzer). Use in silico tools (DEREK) to flag structural alerts (e.g., reactive quinones from hydroxyl groups). Refine compounds with CYP450 inhibition assays (e.g., CYP3A4) .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardization : Use a single batch of recombinant protein/cells for each assay series.
- Internal controls : Include reference inhibitors (e.g., wortmannin for PI3K) in every plate.
- Data normalization : Express activity as % inhibition relative to vehicle and positive controls.
Apply statistical rigor (n ≥ 3 replicates, ANOVA with Tukey post hoc) and automate liquid handling (e.g., Biomek FX) to minimize human error .
Q. How can researchers leverage crystallography to elucidate binding modes and guide optimization?
- Methodological Answer :
Co-crystallize the compound with PI3Kγ (or homologs) using hanging-drop vapor diffusion. Resolve structures to ≤2.0 Å resolution (synchrotron sources). Analyze electron density maps (Coot) to confirm key interactions (e.g., hydrogen bonds with Val882, hydrophobic contacts with Met953). Use structure-guided design to introduce substituents enhancing van der Waals interactions (e.g., branched alkyl groups). Validate with thermal shift assays (ΔTm ≥ 2°C indicates improved binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
